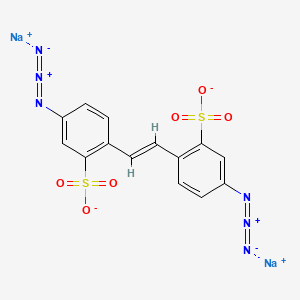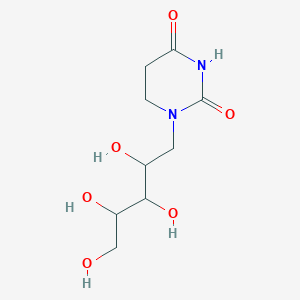![molecular formula C10H13F B13829921 1-[(2R)-Butan-2-yl]-4-fluorobenzene CAS No. 326879-17-8](/img/structure/B13829921.png)
1-[(2R)-Butan-2-yl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-Butan-2-yl]-4-fluorobenzene is an organic compound characterized by a fluorine atom attached to a benzene ring, which is further substituted with a butan-2-yl group in the (2R) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-Butan-2-yl]-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with (2R)-butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R)-Butan-2-yl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorobenzene ring to a cyclohexane ring.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorocyclohexane.
Substitution: Formation of 4-hydroxybenzene, 4-aminobenzene, or other substituted benzenes.
Applications De Recherche Scientifique
1-[(2R)-Butan-2-yl]-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2R)-Butan-2-yl]-4-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and binding affinity to various enzymes and receptors. The butan-2-yl group can also play a role in the compound’s overall steric and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2R)-Butan-2-yl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-[(2R)-Butan-2-yl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
326879-17-8 |
|---|---|
Formule moléculaire |
C10H13F |
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
1-[(2R)-butan-2-yl]-4-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3/t8-/m1/s1 |
Clé InChI |
VADJQCNDAHTNDW-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@@H](C)C1=CC=C(C=C1)F |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



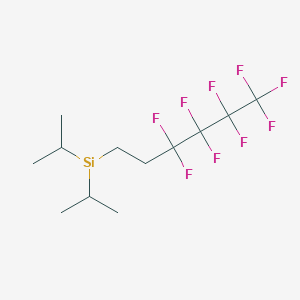
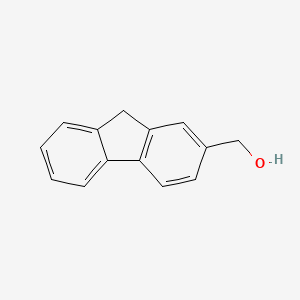
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
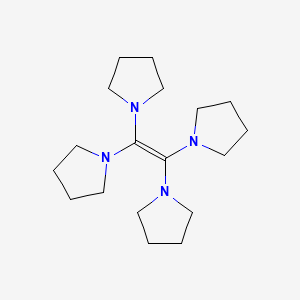
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
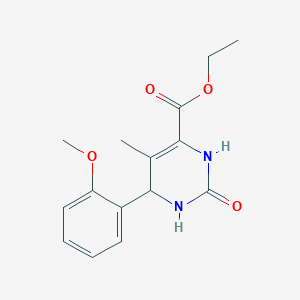
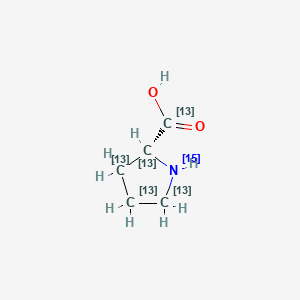
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
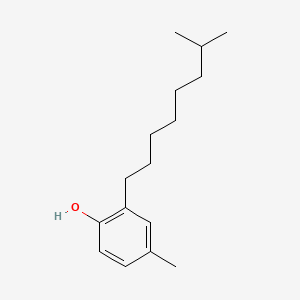
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

